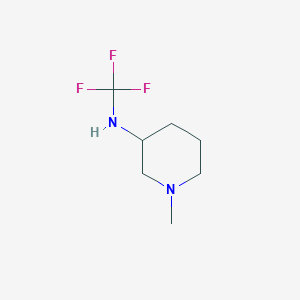
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes This compound is characterized by its unique structure, which includes a dioxane ring substituted with methyl, isopropyl, and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-(4-chlorophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a chlorine substituent on the aromatic ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a methoxy substituent on the aromatic ring.
5,5-Dimethyl-2-(4-nitrophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a nitro substituent on the aromatic ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
61683-75-8 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(4-methylphenyl)-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-16(4,5)10-17-15(18-14)13-8-6-12(3)7-9-13/h6-9,11,14-15H,10H2,1-5H3 |
Clé InChI |
KQGDOXCJKILOGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2OCC(C(O2)C(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)



![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)






![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)

